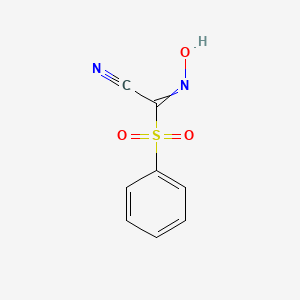![molecular formula C15H13NOS B14002629 1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole CAS No. 63075-91-2](/img/structure/B14002629.png)
1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry. This compound features a phenyl group attached to a sulfinylmethyl moiety, which is further connected to a 2,3-dihydroindole structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole typically involves the reaction of 2,3-dihydroindole with a phenylsulfinylmethylating agent. One common method is the reaction of 2,3-dihydroindole with phenylsulfinylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions
1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-[Phenyl(sulfonyl)methyl]-2,3-dihydroindole.
Reduction: Formation of 1-[Phenyl(methylthio)methyl]-2,3-dihydroindole.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The sulfinyl group can act as a reactive site, allowing the compound to form covalent bonds with target proteins, thereby modulating their activity. The indole moiety can also interact with biological membranes and influence cellular signaling pathways.
Comparación Con Compuestos Similares
1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole can be compared with other indole derivatives such as:
1-[Phenyl(methylthio)methyl]-2,3-dihydroindole: Similar structure but with a sulfide group instead of a sulfinyl group.
1-[Phenyl(sulfonyl)methyl]-2,3-dihydroindole: Contains a sulfone group, which is a fully oxidized form of the sulfinyl group.
2,3-Dihydroindole: The parent compound without any phenylsulfinylmethyl substitution.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
63075-91-2 |
|---|---|
Fórmula molecular |
C15H13NOS |
Peso molecular |
255.3 g/mol |
Nombre IUPAC |
1-[phenyl(sulfinyl)methyl]-2,3-dihydroindole |
InChI |
InChI=1S/C15H13NOS/c17-18-15(13-7-2-1-3-8-13)16-11-10-12-6-4-5-9-14(12)16/h1-9H,10-11H2 |
Clave InChI |
IXEVYVQQTXRFEO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=CC=CC=C21)C(=S=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


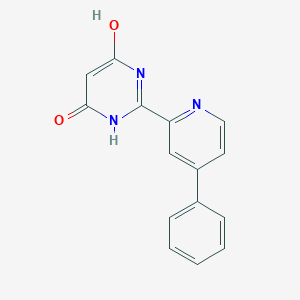
![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)
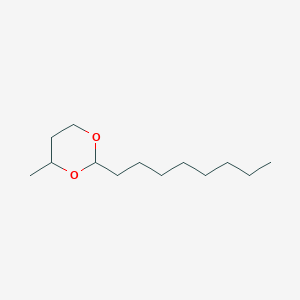
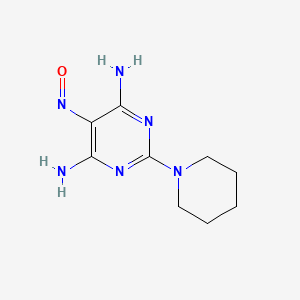
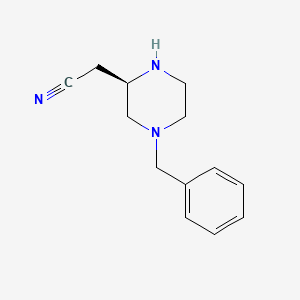

![1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene](/img/structure/B14002582.png)
![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)
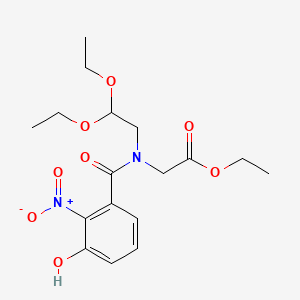
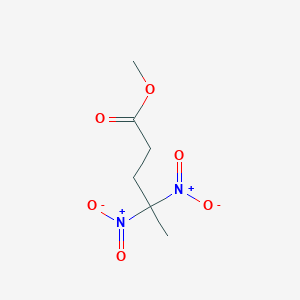
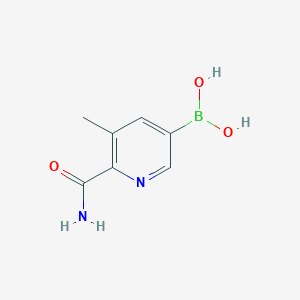
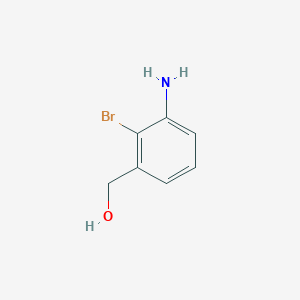
![Dodecanamide,n-[2-(trifluoromethyl)phenyl]-](/img/structure/B14002611.png)
